N-(3-chlorophenyl)oxan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI Key |
RXVAUYBKGAZMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N 3 Chlorophenyl Oxan 4 Amine and Its Derivatives
Retrosynthetic Analysis of the N-(3-chlorophenyl)oxan-4-amine Core Structure
A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-N bond, suggesting two primary precursor fragments: 3-chloroaniline (B41212) and oxan-4-one (tetrahydro-4H-pyran-4-one). This disconnection is based on a reductive amination pathway, a common and efficient method for forming C-N bonds.
Further analysis of the precursors indicates that 3-chloroaniline is a commercially available starting material. Oxan-4-one can also be sourced commercially or synthesized through various established methods, such as the oxidation of the corresponding alcohol, tetrahydropyran-4-ol. This straightforward retrosynthetic approach highlights the accessibility of the core structure from simple and readily available building blocks.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be achieved through several classical and modern synthetic methodologies. A prevalent method involves the direct reductive amination of oxan-4-one with 3-chloroaniline. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.
An alternative classical approach is the nucleophilic substitution of a suitable leaving group on the oxane ring with 3-chloroaniline. For instance, 4-bromo-tetrahydropyran can be reacted with 3-chloroaniline in the presence of a base to yield the target compound.
Stereoselective Synthesis of this compound Isomers
While this compound itself is achiral, the introduction of substituents on the oxane ring can create stereocenters, necessitating stereoselective synthetic methods. For instance, the synthesis of chiral derivatives often employs chiral building blocks or catalysts to control the stereochemical outcome. Chemoenzymatic methods and asymmetric synthesis using chiral catalysts are valuable strategies to achieve the desired stereoisomers. The stereoselective synthesis of related trisubstituted tetrahydropyrans has been achieved through reactions of homoallylic alcohols with aldehydes, creating multiple new stereocenters in a single step. nih.gov
Multicomponent Reactions in this compound Preparation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate its derivatives. For example, a Passerini or Ugi reaction could potentially be designed to incorporate the 3-chlorophenylamine and a precursor to the oxane ring, along with other components, to rapidly build molecular diversity. mdpi.com The Biginelli and Hantzsch reactions are other classic examples of MCRs used to create heterocyclic structures, and similar strategies could be adapted for the synthesis of complex derivatives. mdpi.com
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of this compound, catalytic reductive amination is a key method. This can involve transition metal catalysts, such as palladium or nickel, or organocatalysts. aablocks.com Nickel-catalyzed reactions, for instance, are known to be effective for carbon-nitrogen bond formation. aablocks.com Acid catalysis is also employed in hydroamination reactions to form N-heterocyclic compounds. cardiff.ac.uk
The synthesis of derivatives can also benefit from catalytic methods. For example, Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, can be used to introduce aryl or other substituents onto the chlorophenyl ring of the molecule or its precursors. rsc.org
Preparation of this compound Analogues and Functionalized Derivatives
The preparation of analogues and functionalized derivatives of this compound allows for the exploration of structure-activity relationships. google.com Modifications can be made to both the 3-chlorophenyl ring and the oxane moiety.
Table 1: Examples of this compound Analogues and their Synthetic Approaches
| Compound Name | Structural Modification | Synthetic Approach |
| N-(3,4-Dichlorophenyl)oxan-4-amine | Additional chloro group on the phenyl ring | Reductive amination of oxan-4-one with 3,4-dichloroaniline. bldpharm.com |
| 4-(3-Bromophenyl)oxan-4-amine | Bromo substituent instead of chloro | Reductive amination of oxan-4-one with 3-bromoaniline. |
| N-[(3-chlorophenyl)methyl]oxan-4-amine | Methylene spacer between the phenyl ring and the amine | Reductive amination of oxan-4-one with (3-chlorophenyl)methanamine. nih.gov |
| 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one | Oxan-4-ylamino moiety attached to a complex heterocyclic system | Multi-step synthesis involving the reaction of an appropriate precursor with oxan-4-amine. mdpi.comencyclopedia.pub |
Functionalization of the oxane ring can be achieved by starting with substituted oxan-4-ones. For example, using a C-2 substituted 4-methylidene-1,3-dioxolane can lead to spirocyclic derivatives. researchgate.net The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been reported, where the oxan-4-ylamino group is a key substituent. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization of N 3 Chlorophenyl Oxan 4 Amine
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
No published single-crystal X-ray diffraction data for N-(3-chlorophenyl)oxan-4-amine could be located. This technique is fundamental for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and conformational details of the molecule. Without such a study, any discussion of the solid-state structure remains speculative.
Single Crystal X-ray Diffraction Analysis of this compound Polymorphs (if applicable)
The existence of polymorphs—different crystalline forms of the same compound—can only be confirmed and characterized through techniques like single-crystal X-ray diffraction. As no primary crystallographic data for this compound has been found, there is no information regarding the existence or analysis of its potential polymorphs.
Analysis of Crystal Packing and Hydrogen Bonding Networks
A detailed analysis of crystal packing and hydrogen bonding networks is contingent on the availability of crystallographic data. These non-covalent interactions are crucial in dictating the physical properties of a solid-state material. In the absence of an experimentally determined crystal structure for this compound, a description of its hydrogen bonding patterns and other intermolecular interactions cannot be provided. For related structures, such as N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine, analysis has shown the importance of C–H⋯π interactions in the crystal packing. However, it is crucial to note that these findings on an analog cannot be directly extrapolated to this compound.
Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl Oxan 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding molecular stability, reactivity, and the nature of chemical bonds. epstem.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap implies a more reactive molecule because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commalayajournal.org
For N-(3-chlorophenyl)oxan-4-amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the aminophenyl moiety, due to the presence of the nitrogen atom's lone pair. The LUMO is likely distributed across the chlorophenyl ring, influenced by the electron-withdrawing chlorine atom. The charge transfer within the molecule, as indicated by the HOMO and LUMO distributions, is a key factor in its electronic properties. malayajournal.org
The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. malayajournal.org In the MEP map of this compound, regions of negative potential (typically colored red) would be found around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. Regions of positive potential (blue) would be associated with the hydrogen atoms, particularly the amine hydrogen, marking them as sites for nucleophilic attack.
Table 1: Hypothetical FMO Properties for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -5.98 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.09 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Note: This table presents plausible values for illustrative purposes, as specific experimental or computational data for this exact molecule is not publicly available. The magnitude of the energy gap suggests moderate reactivity and good kinetic stability.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). uni-rostock.de This analysis identifies critical points in the electron density field, which correspond to structural elements of the molecule. uni-rostock.de Bond Critical Points (BCPs) are of particular interest, as their properties reveal the nature of the chemical bond.
Key topological parameters at a BCP include:
The electron density (ρ(r)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions, ∇²ρ(r) > 0).
For this compound, AIM analysis would be used to characterize the covalent bonds (e.g., C-N, C-O, C-Cl) and to identify and quantify weaker intramolecular interactions that may influence the molecule's conformation. uzh.ch
Table 2: Hypothetical AIM Topological Parameters for Selected Bonds in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type Indicated |
| C-N (amine) | 0.25 | -0.65 | Covalent |
| C-O (oxane) | 0.23 | -0.58 | Polar Covalent |
| C-Cl | 0.18 | -0.30 | Polar Covalent |
| N-H···O (intramolecular) | 0.02 | +0.08 | Weak Hydrogen Bond (Closed-shell) |
Note: This table contains representative data to illustrate how AIM theory characterizes bonding. Specific values would require dedicated quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Conformational Analysis and Potential Energy Surface Mapping of this compound
Conformational analysis is essential for understanding the three-dimensional structure of a flexible molecule and its influence on physical and chemical properties.
The global minimum conformation represents the most stable three-dimensional arrangement of the atoms in a molecule. It is found by mapping the potential energy surface (PES) through systematic variation of rotatable bonds. For this compound, the key degrees of freedom include the puckering of the oxane ring and the rotation around the C4-N bond that connects the two main fragments of the molecule. Computational studies on related tetrahydropyran (B127337) systems show a consistent preference for a chair conformation of the six-membered ring. The global minimum energy structure would correspond to the most sterically and electronically favorable combination of ring pucker and substituent orientation.
In saturated six-membered rings like cyclohexane (B81311) and oxane, substituents generally prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. For this compound, the bulky N-(3-chlorophenyl) substituent at the C4 position of the oxane ring is thus strongly predicted to adopt an equatorial orientation in the lowest energy chair conformation. This arrangement maximizes the distance between the substituent and the axial hydrogens on the oxane ring, leading to greater thermodynamic stability. Conformational analysis of similar compounds confirms that substituent effects primarily dictate side-chain preferences rather than altering the fundamental chair geometry of the tetrahydropyran ring.
Global Minimum Conformation Identification
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular flexibility, conformational transitions, and interactions with the surrounding environment, such as a solvent. diabetesjournals.org
For this compound, an MD simulation, typically run for nanoseconds, could reveal:
Conformational Stability : The simulation would show the stability of the global minimum chair conformation in a solution phase and explore the possibility and frequency of ring-flipping events.
Solvent Interactions : The simulation can model how solvent molecules (e.g., water) arrange themselves around the solute. It would highlight the formation and dynamics of hydrogen bonds between the amine (N-H) and oxane oxygen atoms and the surrounding water molecules.
Dynamic Behavior : Analysis of the trajectory can quantify the flexibility of different parts of the molecule, such as the rotation of the chlorophenyl group relative to the oxane ring. This provides a more realistic view of the molecule's behavior under physiological conditions than static models alone.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing valuable data for structural elucidation. By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.gov
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately forecast the vibrational modes of a molecule. mdpi.com For this compound, characteristic vibrational frequencies can be assigned to specific functional groups. For instance, C-N bond vibrations are typically found in the 1500–500 cm⁻¹ range. mdpi.com Aromatic C=C stretching vibrations are expected between 1600 and 1475 cm⁻¹. The presence of the chloro-substituent on the phenyl ring and the C-O-C ether linkage in the oxane ring would also produce distinctive signals in the predicted IR spectrum.
Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
The table below illustrates representative predicted spectroscopic data for the functional groups present in this compound, based on typical computational results for analogous molecules. mdpi.com
| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Chemical Shift/λmax |
|---|---|---|
| FT-IR | N-H Stretch (Amine) | ~3400-3300 cm⁻¹ |
| FT-IR | C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ |
| FT-IR | C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ |
| FT-IR | C=C Stretch (Aromatic) | ~1600-1475 cm⁻¹ |
| FT-IR | C-N Stretch | ~1350-1000 cm⁻¹ |
| FT-IR | C-O Stretch (Ether) | ~1150-1085 cm⁻¹ |
| FT-IR | C-Cl Stretch | ~800-600 cm⁻¹ |
| ¹³C NMR | Aromatic Carbons | ~110-150 ppm |
| ¹³C NMR | Aliphatic Carbons (Oxane Ring) | ~60-80 ppm |
| UV-Vis | π → π* transitions (Aromatic) | ~250-270 nm |
Structure-Reactivity and Structure-Interaction Relationships via Computational Descriptors
Computational descriptors derived from quantum chemical calculations are essential for understanding the relationship between a molecule's structure and its chemical reactivity and interaction potential. whiterose.ac.uk
Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) are key descriptors in FMO theory. The HOMO energy (E_HOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) reflects its ability to accept electrons. irjweb.com The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. nih.govresearchgate.net For molecules containing aromatic rings and heteroatoms, the HOMO is often localized on the electron-rich regions, while the LUMO may be distributed across electron-deficient areas. researchgate.net
Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and also influenced by the electronegative chlorine atom on the phenyl ring. uni-muenchen.de The hydrogen atoms of the amine group would exhibit positive potential. mdpi.com
Mulliken Population Analysis Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. wikipedia.orgresearchgate.net This analysis helps in understanding the electronic structure and identifying reactive sites. researchgate.netresearchgate.net In this compound, the electronegative nitrogen, oxygen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms bonded to them will have partial positive charges. The distribution of these charges influences the molecule's dipole moment and its interaction with other molecules. researchgate.net However, it is known that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org
The following table summarizes key computational descriptors and their implications for the reactivity of this compound, with values representative of similar structures found in computational studies.
| Computational Descriptor | Typical Calculated Value (Arbitrary Units/eV) | Implication for Reactivity |
|---|---|---|
| E_HOMO | -6.0 to -7.0 eV | Indicates electron-donating capability, localized on amine and phenyl ring. irjweb.com |
| E_LUMO | -0.5 to -1.5 eV | Indicates electron-accepting capability, localized on the aromatic system. irjweb.com |
| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Suggests moderate chemical reactivity and stability. researchgate.net |
| Dipole Moment | ~2-4 Debye | Indicates overall polarity of the molecule, affecting solubility and intermolecular forces. |
| Mulliken Charge on Nitrogen | -0.4 to -0.6 e | Confirms the nucleophilic character of the amine group. researchgate.net |
| Mulliken Charge on Chlorine | -0.1 to -0.2 e | Highlights the electronegative nature of the substituent. |
Reactivity, Reaction Mechanisms, and Chemical Transformations of N 3 Chlorophenyl Oxan 4 Amine
Nucleophilic and Electrophilic Reactions of the Amine Functionality
The secondary amine group in N-(3-chlorophenyl)oxan-4-amine is a key center of reactivity, capable of participating in both nucleophilic and electrophilic reactions.
Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine. This allows it to react with a variety of electrophiles. Common reactions include:
Alkylation: The amine can be alkylated by reacting with alkyl halides. For instance, N-methyl-N-(tetrahydropyran-4-yl)amine can be alkylated with agents like 4-nitrobenzylbromide in the presence of a base such as potassium carbonate.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common transformation used to introduce new functional groups or to protect the amine.
Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones, forming hemiaminal intermediates which can then dehydrate to form enamines or be reduced to form tertiary amines.
Michael Addition: As a nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
The nucleophilicity of the amine is modulated by the electronic effects of the 3-chlorophenyl group. The chlorine atom is an electron-withdrawing group, which slightly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a simple alkyl-substituted amine.
Electrophilic Reactions: While primarily nucleophilic, the amine functionality can undergo reactions where it behaves as an electrophile after activation. For example, under specific conditions, the N-H bond can be cleaved, and the resulting amide anion can participate in further reactions. However, direct electrophilic reactions at the nitrogen are less common.
Reactivity of the Chlorophenyl Moiety: Substitution and Coupling Reactions
Electrophilic Aromatic Substitution: The chlorine atom is a deactivating, ortho-, para-directing group. However, the amino group attached to the oxane ring is an activating group. The interplay of these two substituents will direct incoming electrophiles. Given the meta-position of the chlorine, the primary sites for electrophilic attack would be ortho and para to the amino-functionalized oxane substituent, though the steric bulk of this group may influence the regioselectivity.
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom on the aromatic ring can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure) or if the ring is further activated by other electron-withdrawing groups. However, for a monochlorinated phenyl ring, this reaction is generally difficult.
Metal-Catalyzed Coupling Reactions: The carbon-chlorine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions include:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. rsc.org The 3-chlorophenyl group of this compound could potentially be coupled with a boronic acid or ester in the presence of a palladium catalyst. rsc.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide. While the starting material already contains an amine, this reaction could be envisioned if the chlorine were to be replaced by another amine.
Heck Reaction: This reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl halide.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.
The success of these coupling reactions often depends on the choice of catalyst, ligands, base, and solvent.
Transformations Involving the Oxane Ring System
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. While generally stable, it can undergo certain transformations.
Ring Conformation: The oxane ring typically adopts a chair conformation to minimize steric strain. In this compound, the bulky N-(3-chlorophenyl)amino substituent at the 4-position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This conformational preference can influence the reactivity of the molecule.
Ring-Opening Reactions: Under strongly acidic conditions, the ether linkage in the oxane ring can be protonated, making it susceptible to nucleophilic attack and subsequent ring opening. acs.orgsmolecule.com For example, treatment with strong acids in the presence of a nucleophile could lead to the cleavage of the C-O bond. acs.org
Oxidation: The C-H bonds adjacent to the ether oxygen are susceptible to oxidation under certain conditions. However, this is generally a high-energy process.
Reactions of Substituents on the Ring: The primary reactivity associated with the oxane ring in this molecule comes from the amino group at the 4-position, as discussed in section 5.1.
Acid-Base Properties and Protonation Equilibria in this compound
The presence of the basic secondary amine and the acidic N-H proton gives this compound amphiprotic character.
Basicity: The lone pair of electrons on the nitrogen atom makes the amine a Brønsted-Lowry base, capable of accepting a proton. The basicity of the amine is influenced by the electron-withdrawing nature of the 3-chlorophenyl group, which reduces the pKa of the conjugate acid compared to a simple dialkylamine. The equilibrium for protonation can be represented as:
C₁₁H₁₄ClNO + H₂O ⇌ [C₁₁H₁₅ClNO]⁺ + OH⁻
The hydrochloride salt of this compound is often used to improve its solubility and stability. ontosight.ai
Acidity: The N-H proton is weakly acidic and can be removed by a strong base to form an amide anion. This anion is a potent nucleophile. The acidity of the N-H proton is enhanced by the electron-withdrawing 3-chlorophenyl group.
Protonation Equilibria: In an aqueous solution, the protonation state of the molecule will depend on the pH. At low pH, the amine will be fully protonated to form the corresponding ammonium (B1175870) salt. As the pH increases, the amine will be deprotonated to its neutral form. The pKa value for the conjugate acid of the amine dictates the pH range over which this transition occurs.
Mechanistic Studies of Chemical Degradation and Stability Pathways
The chemical stability of this compound is an important consideration, particularly for its storage and potential applications. Degradation can occur through several pathways:
Oxidation: The amine functionality is susceptible to oxidation. Exposure to air and light can lead to the formation of colored oxidation products, a common observation for anilines and their derivatives. The mechanism of oxidation can involve radical intermediates. The presence of the oxane ring might also offer sites for oxidative degradation, although the amine is likely the more reactive site.
Hydrolysis: While the amide bond is not present in the parent molecule, if it were to be acylated, the resulting amide could undergo hydrolysis under acidic or basic conditions to regenerate the amine and the corresponding carboxylic acid. evitachem.comevitachem.com
Photodegradation: Aromatic amines can be susceptible to photodegradation. Studies on related chloroanilines have shown that they can undergo photocatalytic degradation, often involving hydroxyl radicals. mdpi.com The mechanism can lead to the formation of various photoproducts, including aminophenols. mdpi.com
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The thermal stability of related oxane amines has been noted to be influenced by the ring structure, with cyclohexane-based amines sometimes exhibiting higher thermal stability due to reduced ring strain.
Molecular Recognition, Intermolecular Interactions, and Supramolecular Chemistry of N 3 Chlorophenyl Oxan 4 Amine
Hydrogen Bonding Propensities and Patterns
N-(3-chlorophenyl)oxan-4-amine possesses distinct hydrogen bonding capabilities that are crucial to its molecular recognition properties. The molecule contains one hydrogen bond donor site—the secondary amine (N-H) group—and two primary hydrogen bond acceptor sites: the nitrogen atom of the amine and the oxygen atom within the oxane ring. This dual functionality allows the compound to act as both a proton donor and acceptor, facilitating the formation of diverse and stable intermolecular connections.
The interplay between these sites can lead to the formation of predictable hydrogen bonding patterns, such as chains or dimers. In crystalline structures of analogous compounds, it is common to observe the amine group participating in N-H···O or N-H···N hydrogen bonds, which organize the molecules into extended networks. nih.gov For instance, the amine proton can form a hydrogen bond with the oxane oxygen of a neighboring molecule, leading to a head-to-tail arrangement that propagates into a one-dimensional chain. Alternatively, centrosymmetric dimers can be formed through a pair of N-H···N interactions. The presence of the chlorine atom also introduces the possibility of weaker N-H···Cl interactions, which can further stabilize the crystal lattice. nih.gov
| Functional Group | Potential Role | Count | Typical Interactions |
|---|---|---|---|
| Secondary Amine (N-H) | Donor | 1 | N-H···O, N-H···N, N-H···Cl |
| Amine Nitrogen (N) | Acceptor | 2 | N-H···N, O-H···N |
| Oxane Oxygen (O) | Acceptor |
Halogen Bonding and Aromatic Interactions
In addition to halogen bonds, the chlorophenyl ring facilitates aromatic interactions, including π-π stacking and C-H···π interactions. The electronic nature of the ring, influenced by the deactivating chloro-substituent, can dictate the geometry of these stacking interactions, often favoring offset or edge-to-face arrangements over a direct face-to-face overlap. mdpi.com The packing of molecules in the crystal lattice is often a result of the interplay between stronger hydrogen bonds and these weaker, but cumulatively significant, halogen and aromatic interactions. mdpi.com
Self-Assembly and Supramolecular Architectures involving this compound
There is limited information in the public domain regarding the specific self-assembly or the formation of complex supramolecular architectures directed by this compound. Nevertheless, the molecule's capacity for forming both hydrogen and halogen bonds provides the fundamental prerequisites for self-assembly. It is plausible that under specific conditions (e.g., choice of solvent, temperature), this compound could organize into well-defined supramolecular structures such as tapes, sheets, or more complex three-dimensional networks, stabilized by a combination of these directional interactions.
Molecular Docking and Binding Mechanism Studies with Model Protein/Enzyme Systems
Molecular docking studies are instrumental in predicting how a small molecule like this compound might bind to a biological target. The structural motif of an N-aryl-oxan-4-amine is a recognized scaffold in the development of kinase inhibitors, particularly for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. rcsb.orgnih.govdrugbank.com
In a hypothetical docking study of this compound into the ATP-binding site of BTK (PDB: 7KXP), several key interactions can be predicted that would contribute to a stable binding affinity. rcsb.org
Hydrogen Bonding: The secondary amine (N-H) is perfectly positioned to act as a hydrogen bond donor to the backbone carbonyl of a key hinge residue, such as Met477 in BTK. This "hinge-binding" motif is a hallmark of many kinase inhibitors. The oxane oxygen could also accept a hydrogen bond from a nearby donor residue.
Hydrophobic and van der Waals Interactions: The 3-chlorophenyl ring would likely be oriented towards a hydrophobic pocket, making favorable van der Waals contacts with nonpolar residues like Leu408 and Val416. The oxane ring would also contribute to hydrophobic interactions within the active site.
Halogen Bonding: The chlorine atom at the meta-position of the phenyl ring can form a directional halogen bond with a backbone carbonyl oxygen or another electron-rich atom in the active site, such as that of Glu475 or Asp539, further anchoring the ligand.
These combined interactions suggest a plausible binding mechanism where the molecule effectively occupies the ATP pocket, preventing the natural substrate from binding and thereby inhibiting kinase activity.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues (BTK) |
|---|---|---|
| Hydrogen Bond (Donor) | Amine (N-H) | Met477 (Hinge Region) |
| Hydrophobic Interaction | Chlorophenyl Ring | Leu408, Val416, Leu528 |
| Hydrophobic Interaction | Oxane Ring | Ala476, Tyr478 |
| Halogen Bond | 3-Chloro Group | Glu475, Asp539 (Backbone C=O) |
Advanced Analytical Methodologies for Research Applications of N 3 Chlorophenyl Oxan 4 Amine
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatography is an indispensable tool for separating N-(3-chlorophenyl)oxan-4-amine from impurities, starting materials, and isomeric forms. The choice of technique depends on the specific analytical goal, such as purity assessment or the resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and wide applicability. iglobaljournal.com The development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is a critical step in its analysis. jfda-online.comresearchgate.net
Method development typically involves the systematic optimization of several parameters to achieve efficient separation of the main compound from any process-related impurities or degradation products. A C18 column is often selected for the separation of moderately polar compounds like this compound. researchgate.net The mobile phase usually consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.net Isocratic elution with a constant mobile phase composition or gradient elution may be employed to resolve all components within a reasonable analysis time. researchgate.net UV detection is suitable as the chlorophenyl group acts as a chromophore.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar analytes. researchgate.net |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 7.0) (50:50 v/v) | Balances retention and elution strength for the analyte. Neutral pH helps maintain consistent ionization of the amine. jfda-online.comresearchgate.net |
| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable run times. researchgate.net |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. researchgate.net |
| Detection | UV at 225 nm | Wavelength where the chlorophenyl chromophore exhibits significant absorbance. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, amines like this compound are often polar and non-volatile, leading to poor peak shape (tailing) and strong adsorption to the column. labrulez.com To overcome this, derivatization is typically required to convert the amine into a more volatile and less polar derivative. researchgate.net
Common derivatization reactions for amines include acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form trifluoroacetamide (B147638) derivatives. labrulez.com These fluorinated derivatives are not only more volatile but can also be detected with high sensitivity using an electron capture detector (ECD). researchgate.net The analysis would be performed on a capillary column coated with a non-polar or medium-polarity stationary phase.
Table 2: Proposed GC Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability, and improves chromatographic behavior. labrulez.com |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm | A versatile, medium-polarity phase suitable for a wide range of analyte types. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature gradient to separate the derivative from other volatile components. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides universal detection for organic compounds; MS allows for definitive identification. researchgate.net |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
The structure of this compound contains a chiral center at the C4 position of the oxane ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. asianpubs.org Chiral chromatography, particularly HPLC using a chiral stationary phase (CSP), is the most common method for this purpose. researchgate.netresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions like hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov The mobile phase composition, often a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), is optimized to achieve the best resolution. asianpubs.org Small amounts of an amine modifier, such as diethylamine (B46881) (DEA), are often added to the mobile phase to improve the peak shape of basic analytes by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. asianpubs.org
Table 3: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm | Widely used polysaccharide-based CSPs with proven success in separating amine enantiomers. asianpubs.orgresearchgate.net |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v) | A standard mobile phase for normal-phase chiral separations; DEA is added to improve peak symmetry for the basic amine. asianpubs.org |
| Flow Rate | 0.8 mL/min | A typical flow rate for normal-phase chromatography to ensure good separation efficiency. |
| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible selectivity and retention. nih.gov |
| Detection | UV at 223 nm | The analyte's chromophore allows for sensitive UV detection. asianpubs.org |
Hyphenated Techniques (LC-MS, GC-MS) for Detection and Structural Confirmation in Complex Mixtures
While chromatography provides separation, mass spectrometry (MS) offers definitive identification and structural confirmation. jiangnan.edu.cn Hyphenated techniques, which couple a chromatographic separation method with MS detection, are exceptionally powerful for analyzing complex research matrices. lcms.cz
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for analyzing this compound without derivatization. nih.gov After separation on an LC column, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺. nih.govresearchgate.net In tandem MS, this parent ion is selected and fragmented to produce a unique pattern of product ions, which serves as a highly specific fingerprint for the compound. jfda-online.com This specificity allows for reliable detection and quantification even in complex biological or environmental samples. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of the volatile derivatives of this compound. jelsciences.com Following GC separation, the derivatized analyte enters the MS, where it is ionized (usually by electron ionization) and fragmented, providing a characteristic mass spectrum for identification. researchgate.net
Table 4: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Parent Ion (m/z) | Predicted Key Fragment Ions (m/z) | Application |
|---|---|---|---|---|
| LC-MS | ESI (+) | 226.1 [M+H]⁺ | 125.0 (chlorobenzyl fragment), 101.1 (oxanamine fragment) | Direct analysis in aqueous and biological matrices. nih.govunipd.it |
| GC-MS | EI | 225.1 [M]⁺ | 125.0 (chlorobenzyl fragment), 100.1 (oxane-imine fragment) | Analysis of volatile derivatives for confirmation in organic extracts. jelsciences.com |
Note: Molecular formula C12H16ClNO, Molecular Weight 225.09 g/mol . nih.gov Fragment ions are predicted based on common fragmentation pathways.
Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Research Matrices
Beyond chromatography, other analytical techniques can be employed for the quantitative analysis of this compound in various research matrices.
UV-Visible spectrophotometry can be used for straightforward quantification in pure solutions or simple mixtures. The presence of the chlorophenyl ring provides a distinct UV chromophore. researchgate.net By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentration, the amount of the compound in a sample can be determined according to the Beer-Lambert law. This method is often used as a simple check for concentration or in dissolution studies.
Electrochemical methods can also be developed for sensitive quantification. rsc.org Techniques like cyclic voltammetry or differential pulse voltammetry could potentially be used to study the redox properties of the amine or the aromatic ring. If the compound is electroactive, an HPLC system equipped with an electrochemical detector could offer very low detection limits, which is advantageous for trace-level analysis in complex samples. researchgate.net
Table 5: Spectrophotometric Parameters for Quantification | Parameter | Description | | :--- | :--- | | Solvent | Methanol or Acetonitrile | Spectroscopic grade solvents that are transparent in the relevant UV region. | | Wavelength (λmax) | ~225 nm (predicted) | The wavelength of maximum absorbance, providing the highest sensitivity. researchgate.net | | Calibration Range | 1 - 25 µg/mL (typical) | A linear range of concentrations used to create the standard curve. researchgate.net | | Application | Quantification in bulk samples and simple formulations. |
Future Directions and Emerging Research Avenues for N 3 Chlorophenyl Oxan 4 Amine
Design and Synthesis of N-(3-chlorophenyl)oxan-4-amine-Based Chemical Probes for Molecular Biology Research
The development of chemical probes is essential for dissecting complex biological processes. These specialized molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function. The this compound structure serves as a promising starting point for the design of such probes due to its synthetic tractability and the presence of multiple functional groups that can be modified to tune its biological activity and selectivity. whiterose.ac.uk
The core structure features a secondary amine, which is a common functional group in biologically active compounds and can be readily derivatized. For instance, it can be converted into amides, ureas, or sulfonamides to explore interactions with various biological targets. The synthesis of urea-containing compounds, in particular, has gained significant interest in drug discovery. mdpi.com The general process could involve reacting the parent amine with an isocyanate or using a multi-step procedure involving an acyl azide (B81097) and a Curtius rearrangement to form the urea (B33335) linkage. mdpi.com
The oxane ring provides a three-dimensional element to the scaffold, which is increasingly recognized as important for achieving target specificity and improving physicochemical properties in drug discovery. whiterose.ac.uk The chlorophenyl group can engage in various interactions with protein targets, and its presence can be crucial for activity. For example, aromatic chlorination is a feature often explored for compounds targeting the central nervous system.
Future research would involve the systematic, parallel synthesis of a library of derivatives to screen against various biological targets. By modifying the substituents on the phenyl ring or altering the heterocyclic core, researchers can fine-tune the molecule's properties to create potent and selective probes for studying enzymes, receptors, and other cellular components. whiterose.ac.uk
Table 1: Potential Modifications for Chemical Probe Development
| Structural Component | Potential Modification | Rationale for Modification |
|---|---|---|
| Secondary Amine | Acylation, Sulfonylation, Urea/Thiourea formation | Introduce hydrogen bond donors/acceptors to interact with protein active sites. mdpi.com |
| Phenyl Ring | Variation of substituent (e.g., F, Br, CH3, OCH3) | Modulate electronic properties and steric interactions to enhance binding affinity and selectivity. |
| Chlorine Atom | Replacement with other halogens or functional groups | Investigate the role of the halogen in binding and explore alternative interactions. |
Exploration of this compound as a Scaffold in Catalysis and Materials Science
Beyond biology, the this compound scaffold holds potential in the fields of catalysis and materials science. The structural combination of a Lewis basic amine, an ether oxygen, and a rigid aromatic group offers intriguing possibilities for the design of novel ligands and functional materials.
In catalysis, the amine and the oxygen atom of the oxane ring can act as a bidentate ligand, coordinating to a metal center. Such ligands are crucial in asymmetric catalysis, where they can create a specific chiral environment around the metal, enabling the synthesis of enantiomerically pure compounds. Future work could involve synthesizing chiral derivatives of this compound and evaluating their effectiveness as ligands in various metal-catalyzed reactions, such as hydrogenations or C-C bond-forming reactions.
In materials science, the compound could serve as a monomer or a building block for functional polymers and organic materials. The rigid chlorophenyl unit can promote ordered packing arrangements, such as π-stacking, which is desirable for creating materials with specific electronic or optical properties. For example, similar heterocyclic structures are being investigated for their potential use in organic semiconductors. evitachem.com The amine functionality provides a reactive handle for polymerization or for grafting the molecule onto surfaces to modify their properties. Research could focus on synthesizing polymers incorporating this scaffold and characterizing their thermal, mechanical, and electronic properties.
Table 2: Potential Applications in Catalysis and Materials Science
| Field | Application | Rationale |
|---|---|---|
| Catalysis | Asymmetric Ligand | The amine and oxane oxygen can form a chiral bidentate ligand for metal-catalyzed asymmetric synthesis. |
| Organocatalyst | The amine functionality could be used directly for organocatalytic transformations. | |
| Materials Science | Polymer Monomer | The amine allows for incorporation into polymer chains (e.g., polyamides, polyimides). |
| Organic Semiconductor | The combination of the aromatic ring and heterocycle may lead to useful electronic properties. evitachem.com |
Integration of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and drug discovery. nih.gov These computational tools can accelerate the research and development process for compounds like this compound by predicting properties, optimizing synthetic routes, and identifying promising new derivatives.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By synthesizing a small, diverse library of this compound derivatives and testing their biological activity, researchers can train an ML model to correlate specific structural features with activity. researchgate.net This model can then be used to predict the activity of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Table 3: Machine Learning and AI Applications
| Application Area | Technique | Objective |
|---|---|---|
| Drug Discovery | QSAR Modeling | Predict the biological activity of virtual derivatives to prioritize synthesis. researchgate.net |
| Virtual Screening | Dock derivatives into protein targets to identify potential inhibitors or modulators. nih.gov | |
| ADMET Prediction | Forecast drug-like properties to reduce late-stage failures. | |
| Chemical Synthesis | Retrosynthesis Prediction | Propose efficient synthetic routes to target derivatives. |
Fundamental Studies on the Environmental Chemistry and Degradation of this compound
Understanding the environmental fate of synthetic compounds is critically important. Fundamental studies on the environmental chemistry of this compound would investigate its persistence, mobility, and degradation pathways in soil and water. The presence of a chlorinated aromatic ring is significant, as such structures can be resistant to natural degradation processes.
Potential degradation pathways that warrant investigation include:
Biodegradation: Aromatic amines can be degraded by microorganisms. researchgate.net Research could explore whether bacterial strains can cleave the C-N bond or hydroxylate the aromatic ring, potentially leading to mineralization. The degradation of 3,4-dichloroaniline, for example, proceeds through such pathways. researchgate.net
Photodegradation: Exposure to sunlight could induce photochemical reactions, leading to the breakdown of the molecule. This might involve dechlorination or oxidation of the oxane ring.
Chemical Degradation: The stability of the compound under various pH and oxidative conditions (e.g., in the presence of disinfectants like chlorine in water treatment) should be assessed. N-chloro-amino acids, for instance, undergo competitive degradation through fragmentation and elimination pathways. nih.gov
Computational chemistry could be used to predict the most likely degradation products and reaction energetics, guiding experimental studies. nih.gov Identifying the degradation products is crucial, as they could be more or less toxic than the parent compound.
Table 4: Potential Environmental Degradation Pathways
| Degradation Type | Potential Mechanism | Possible Products |
|---|---|---|
| Biodegradation | Microbial oxidation, dehalogenation, or C-N bond cleavage. researchgate.net | 3-chloroaniline (B41212), oxan-4-one, hydroxylated intermediates. |
| Photodegradation | UV-induced dechlorination or ring cleavage. | Aniline (B41778) derivatives, smaller organic acids. |
| Chemical Degradation | Hydrolysis, oxidation (e.g., by reactive oxygen species). | 3-chloroaniline, oxan-4-one. |
This compound in the Discovery of Novel Chemical Reactivity and Transformations
The this compound scaffold provides a platform for exploring novel chemical reactions and synthetic transformations. The interplay between the secondary amine, the aryl chloride, and the oxane ring offers multiple avenues for synthetic innovation.
The secondary amine is a versatile functional group that can participate in a wide array of reactions, including alkylations, acylations, and modern coupling reactions. The aryl chloride, while generally less reactive than the corresponding bromide or iodide, can undergo cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations under appropriate catalytic conditions. rsc.org This allows for the direct formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for creating molecular diversity.
Future research could focus on developing novel, one-pot reactions that modify multiple parts of the molecule simultaneously. For instance, a sequence involving N-arylation followed by an intramolecular cyclization could lead to complex, polycyclic heterocyclic systems. cardiff.ac.uk The development of site-selective reactions that can distinguish between the different reactive positions on the molecule would also be a significant contribution to synthetic chemistry. Exploring the reactivity of the oxane ring itself, such as through ring-opening reactions under specific acidic or reductive conditions, could also yield novel chemical structures.
Table 5: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Secondary Amine | Buchwald-Hartwig Amination | Formation of tri-substituted amines. |
| Pictet-Spengler type reaction | Synthesis of complex fused heterocyclic systems. cardiff.ac.uk | |
| Acylation/Urea Formation | Introduction of diverse functional groups. mdpi.com | |
| Aryl Chloride | Suzuki-Miyaura Coupling | Formation of bi-aryl structures (C-C bond). rsc.org |
| Sonogashira Coupling | Introduction of alkyne moieties (C-C bond). | |
| Heck Reaction | Vinylation of the aromatic ring (C-C bond). |
| Oxane Ring | Ring-Opening Reaction | Generation of linear amino-alcohol derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)oxan-4-amine, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic aromatic substitution (NAS) between oxan-4-amine and 3-chlorophenyl halides. Yields are highly dependent on the choice of solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts like Pd-based systems for cross-coupling reactions . Microwave-assisted synthesis may reduce reaction time by 30–50% compared to conventional heating .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming the amine linkage and chlorophenyl substitution pattern. Key signals include the oxane ring protons (δ 1.6–3.8 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic clusters (e.g., Cl vs. Cl) and validate molecular weight (theoretical: 225.69 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are recommended for purity assessment (>95%) .
Q. How does the chlorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?
- The electron-withdrawing Cl group enhances hydrolytic stability at acidic pH (2–6) but may reduce thermal stability above 150°C. Accelerated degradation studies in basic conditions (pH > 8) show a 20–30% loss of integrity over 72 hours .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data (d-spacing < 1.0 Å). The Cl atom’s strong anomalous scattering aids in phasing. For hydrogen bonding analysis, apply graph set theory (e.g., Etter’s rules) to identify motifs like or .
Q. How can researchers address contradictions in biological activity data between this compound and its fluorophenyl analogs?
- Comparative studies using dose-response assays (e.g., IC curves) and molecular docking (AutoDock Vina) can reveal substituent-specific interactions. For example, the Cl group’s larger van der Waals radius may enhance binding to hydrophobic enzyme pockets compared to F analogs .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s structure-activity relationship (SAR)?
- Case Study : Replacing Cl with Br increases lipophilicity (logP +0.5) but may reduce solubility. In contrast, CF substitution at the phenyl ring enhances metabolic stability by 40% in microsomal assays .
Methodological Notes
- Data Contradiction Analysis : When comparing reactivity or bioactivity across analogs, use multivariate regression to isolate substituent effects from confounding variables (e.g., solvent polarity) .
- Crystallography Troubleshooting : If twinning occurs during X-ray analysis, employ SHELXD for dual-space cycling or switch to synchrotron radiation for higher-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
